molecular formula C7H4Br2N2O B2709174 5,6-Dibromo-3-methoxypyridine-2-carbonitrile CAS No. 2225141-55-7

5,6-Dibromo-3-methoxypyridine-2-carbonitrile

Cat. No. B2709174
CAS RN: 2225141-55-7
M. Wt: 291.93
InChI Key: ATEIHAOXWAVIRA-UHFFFAOYSA-N
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Description

5,6-Dibromo-3-methoxypyridine-2-carbonitrile is a chemical compound with the IUPAC name 5,6-dibromo-3-methoxypicolinonitrile . It has a molecular weight of 291.93 .


Molecular Structure Analysis

The InChI code for 5,6-Dibromo-3-methoxypyridine-2-carbonitrile is 1S/C7H4Br2N2O/c1-12-6-2-4 (8)7 (9)11-5 (6)3-10/h2H,1H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Spectroscopic Analysis and Structural Studies
Spectroscopic analysis and X-ray diffraction have been employed to study the structural features of pyridine derivatives, including compounds related to 5,6-Dibromo-3-methoxypyridine-2-carbonitrile. These studies reveal insights into the optical properties, absorption, and fluorescence of these compounds, enhancing our understanding of their potential applications in various fields (Jukić et al., 2010).

Corrosion Inhibition Performance
The derivatives of 5,6-Dibromo-3-methoxypyridine-2-carbonitrile have been investigated for their corrosion inhibition performance on mild steel in acidic solutions. Studies demonstrate high inhibition efficiency, suggesting these compounds as effective corrosion inhibitors. The adsorption of these inhibitors on mild steel surfaces follows Langmuir adsorption isotherm, indicating their potential in protecting metals against corrosion (Yadav et al., 2016).

Antibacterial Activity
Novel cyanopyridine derivatives, related to 5,6-Dibromo-3-methoxypyridine-2-carbonitrile, have been synthesized and evaluated for their antimicrobial activity against a variety of aerobic and anaerobic bacteria. Some of these compounds showed significant activity, with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL, highlighting their potential as antibacterial agents (Bogdanowicz et al., 2013).

Molecular Modelling and Charge Transfer Studies
Molecular modelling and charge transfer studies of compounds related to 5,6-Dibromo-3-methoxypyridine-2-carbonitrile offer insights into their electron-donor-acceptor interactions. These studies are crucial for understanding the molecular basis of the compounds' reactivity and their potential applications in developing novel materials with specific electronic properties (Alghanmi & Habeeb, 2015).

properties

IUPAC Name

5,6-dibromo-3-methoxypyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2O/c1-12-6-2-4(8)7(9)11-5(6)3-10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEIHAOXWAVIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1C#N)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dibromo-3-methoxypyridine-2-carbonitrile

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